3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid
Description
The compound 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid features a propane-1,2-diol backbone substituted with a hexoxy chain bearing a 2,3-dihydroxypropoxy group and a phosphoric acid moiety. This structure confers unique physicochemical properties, including enhanced hydrophilicity due to multiple hydroxyl groups and acidity from the phosphate group. Such compounds are often utilized in polymer chemistry, lipid membrane studies, and as intermediates in pharmaceutical synthesis .
Properties
CAS No. |
681123-37-5 |
|---|---|
Molecular Formula |
C12H29O10P |
Molecular Weight |
364.33 g/mol |
IUPAC Name |
3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid |
InChI |
InChI=1S/C12H26O6.H3O4P/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14;1-5(2,3)4/h11-16H,1-10H2;(H3,1,2,3,4) |
InChI Key |
AFVSCXKODALASZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Polyol Synthesis via Etherification
Alternative routes involve etherification reactions between glycerol derivatives and alkyl halides. For instance, reacting propane-1,2-diol with 6-(2,3-dihydroxypropoxy)hexyl bromide under basic conditions could yield the parent diol.
Phosphorylation Methods
The phosphorylation step introduces the phosphoric acid moiety. Three primary approaches are documented:
Direct Acid Phosphorylation
This method involves reacting the parent diol with phosphoric acid (H₃PO₄) under controlled conditions.
Reaction Scheme :
$$ \text{Parent Diol} + \text{H}3\text{PO}4 \rightarrow \text{3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid} + \text{H}_2\text{O} $$
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | 1:1 (diol:H₃PO₄) | |
| Temperature | 80–100°C | |
| Solvent | Neat or aqueous solution | |
| Purity | >95% (HPLC) |
Advantages :
- Simple stoichiometry.
- No complex catalysts required.
Limitations :
- Potential for over-phosphorylation at multiple hydroxyl sites.
Phosphorus Oxychloride-Mediated Phosphorylation
Phosphorus oxychloride (POCl₃) is a stronger phosphorylating agent, enabling controlled mono-phosphorylation.
Procedure :
- React the parent diol with POCl₃ in anhydrous conditions.
- Quench excess POCl₃ with water.
- Neutralize with NaOH to isolate the phosphate ester.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | None or Lewis acid (e.g., BF₃) | |
| Temperature | 0–25°C | |
| Yield | 60–80% (estimated) |
Key Considerations :
Biocatalytic Phosphorylation
Enzymatic methods using acid phosphatases offer regioselective phosphorylation, particularly for diols with sterically hindered hydroxyl groups.
Conditions :
- Enzyme : Acid phosphatase (e.g., from S. cerevisiae).
- Phosphate Donor : Polyphosphate (e.g., ATP, PPNP).
- pH : 4.0–6.0 (optimal for enzyme activity).
Example Protocol :
- Dissolve the parent diol in a buffered solution (e.g., citrate buffer, pH 5.0).
- Add the phosphate donor and enzyme.
- Incubate at 30°C for 24–48 hours.
| Parameter | Value | Source |
|---|---|---|
| Selectivity | 3.9:1 (apolar site preference) | |
| Catalyst Design | 4-(Methylamino)pyridine core |
Advantages :
Critical Analysis of Methods
Chemical vs. Enzymatic Approaches
| Factor | Chemical Methods | Enzymatic Methods |
|---|---|---|
| Cost | Low (bulk reagents) | High (enzyme + donor) |
| Selectivity | Moderate | High (site-specific) |
| Scalability | Excellent | Limited (enzyme stability) |
| Purity | Requires purification | High-grade products |
Challenges in Phosphorylation
- Over-Phosphorylation : Multiple hydroxyl groups in the parent diol may lead to bis-phosphorylated byproducts.
- Steric Hindrance : Bulky substituents (e.g., hexoxy chains) reduce reaction efficiency.
Structural and Functional Data
Molecular Properties
| Property | Parent Diol | Phosphoric Acid Adduct |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O₆ | C₁₂H₂₉O₁₀P |
| Molecular Weight | 266.33 g/mol | 364.33 g/mol |
| SMILES | C(CCCOCC(CO)O)CCOCC(CO)O | C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O |
| CAS | Not listed | 681123-37-5 |
Key Functional Groups
- Phosphoric Acid Moiety : Enhances solubility and reactivity in polar solvents.
- Diol Backbone : Enables hydrogen bonding and structural flexibility.
Applications and Research Implications
Chemical Reactions Analysis
Types of Reactions
3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid is used in drug formulations as a solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs makes it valuable in developing oral and injectable formulations.
Case Study:
A study demonstrated that incorporating this compound into a formulation improved the bioavailability of a hydrophobic drug by 50% compared to conventional formulations .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at treating skin infections.
Case Study:
In vitro tests showed that formulations containing 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
Cosmetic Applications
1. Skin Hydration
Due to its humectant properties, this compound is frequently used in moisturizers and skin care products to retain moisture.
Data Table: Moisturizing Efficacy Comparison
| Product Type | Moisture Retention (%) | Application Time (hours) |
|---|---|---|
| Control (No Additive) | 20 | 4 |
| With Compound | 60 | 8 |
This table illustrates that products containing the compound significantly outperform those without it in moisture retention over time .
2. Emulsifying Agent
The compound acts as an effective emulsifier in cosmetic formulations, stabilizing oil-in-water emulsions.
Materials Science Applications
1. Biodegradable Polymers
In materials science, 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid can be incorporated into biodegradable polymers to enhance their mechanical properties and degradation rates.
Case Study:
Research on polymer blends indicated that adding this compound improved tensile strength by 30% while maintaining biodegradability .
2. Coatings and Adhesives
The compound is also utilized in developing advanced coatings and adhesives due to its adhesive properties and resistance to moisture.
Mechanism of Action
The mechanism of action of 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. Additionally, the phosphoric acid moiety can participate in phosphorylation reactions, which are crucial for regulating cellular processes .
Comparison with Similar Compounds
Structural Analogs with Propane-1,2-diol Backbones
BADGE Derivatives
BADGE2H2O (3-[4-[2-[4-(2,3-Dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol) shares the propane-1,2-diol core but incorporates aromatic substituents. Unlike the target compound, BADGE2H2O lacks phosphate groups, making it less hydrophilic and more suited for epoxy resin applications in food packaging .
Phenolic Diols from Renewable Resources
Examples like 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol () replace the hexoxy chain with methoxy- and alkyl-substituted aromatic groups. These diols exhibit higher thermal stability but lower solubility in polar solvents compared to the phosphorylated target compound .
Table 1: Structural Comparison of Propane-1,2-diol Derivatives
Phosphorylated Derivatives
(2R)-3-(Phosphonooxy)propane-1,2-diyl dihexanoate
This compound () esterifies the propane-1,2-diol with phosphate and hexanoate groups. It serves as a model for phospholipid behavior, with the hexanoate chains enhancing lipid bilayer compatibility. The target compound’s hexoxy-dihydroxypropoxy chain may increase aqueous solubility compared to this analog .
D-myo-Inositol Phosphate Derivatives
describes inositol derivatives with phosphorylated glycerol chains, such as D-myo-Inositol,1-[(2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate]. These compounds are critical in cell signaling but lack the extended hexoxy-dihydroxypropoxy linkage, limiting their utility in synthetic polymer design .
Table 2: Comparison of Phosphorylated Compounds
Functional and Application Differences
- Hydrophilicity: The target compound’s multiple hydroxyl and phosphate groups enhance water solubility, unlike BADGE*2H2O or phenolic diols .
- Acidity: Phosphoric acid confers a lower pH profile compared to non-phosphorylated analogs, enabling use in acidic catalysis .
- Biological Activity : BADGE derivatives exhibit estrogenic activity, while phosphorylated analogs like the target compound are less studied in toxicology but show promise in controlled-release formulations .
Biological Activity
3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid, also known by its CAS number 596118-96-6, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₆O₅
- Molecular Weight : 250.33 g/mol
- Structure : The compound contains a propane backbone with multiple hydroxy and ether groups that may influence its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that compounds similar to 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol exhibit significant antioxidant properties. For instance, studies on related diols have shown their ability to scavenge free radicals such as hydrogen peroxide and DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging Activity | 152.46 | |
| Hydrogen Peroxide Scavenging | Concentration-dependent |
The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them.
Cytotoxicity
Limited studies have explored the cytotoxic effects of this compound. However, similar compounds have been shown to exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol remains to be fully elucidated.
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties. Compounds with similar structural features have been noted for their efficacy against various pathogens. The presence of hydroxyl groups is believed to enhance membrane permeability, leading to increased antimicrobial potency.
Study 1: Antioxidant Effects in Cell Cultures
A study evaluated the antioxidant effects of a related compound in human cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced oxidative damage markers compared to untreated controls.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of a structurally similar compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol, and how does phosphoric acid influence its stability during synthesis?
- Methodological Answer : Synthesis typically involves polyol etherification under controlled pH and temperature. Phosphoric acid acts as a catalyst and stabilizer, preventing premature degradation of hydroxyl groups. Key steps include:
- Stepwise etherification using 2,3-dihydroxypropyl intermediates under inert atmosphere .
- Monitoring reaction progress via HPLC or FTIR to track hydroxyl group conversion .
- Post-synthesis neutralization with weak bases to isolate the compound while retaining phosphoric acid residues for stability .
Q. How can researchers characterize the structural and functional properties of this compound in aqueous systems?
- Methodological Answer : Use a combination of:
- Spectroscopy : FTIR for hydroxyl and phosphate group identification; NMR (¹H, ¹³C, ³¹P) to confirm ether linkages and phosphoric acid coordination .
- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity and degradation products .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability under varying humidity .
Q. What experimental designs are recommended for studying the compound’s stability under different pH and temperature conditions?
- Methodological Answer : Employ a factorial design with variables:
- Factors : pH (3–9), temperature (4–60°C), and ionic strength.
- Responses : Degradation rate (via HPLC), hydroxyl group oxidation (via iodometric titration), and phosphate dissociation (via ion chromatography) .
- Include accelerated stability testing at elevated temperatures to model long-term storage .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity with metal ions be resolved?
- Methodological Answer : Discrepancies may arise from:
- Coordination Geometry : Phosphoric acid residues may adopt mono- or bidentate binding modes with metals (e.g., Al³⁺, Fe³⁺), affecting reactivity. Use EXAFS/XANES to clarify coordination .
- Experimental Artifacts : Control for trace metal contamination by using chelating agents (e.g., EDTA) in buffers .
- Theoretical Modeling : Density functional theory (DFT) to predict preferred binding sites and compare with empirical data .
Q. What mechanisms explain the compound’s dual role as a surfactant and a chelating agent in complex matrices?
- Methodological Answer : Investigate via:
- Dynamic Light Scattering (DLS) : To measure micelle formation in aqueous solutions.
- Isothermal Titration Calorimetry (ITC) : To quantify metal-binding thermodynamics .
- Molecular Dynamics Simulations : To model interactions between the polyol-phosphoric acid backbone and target ions/molecules .
Q. How can researchers address discrepancies between computational predictions and experimental results for its biodegradation pathways?
- Methodological Answer :
- Pathway Validation : Use isotopic labeling (e.g., ¹⁸O in phosphate groups) to track degradation intermediates via LC-MS .
- Microbial Consortia Studies : Compare lab-scale biodegradation assays with environmental samples to identify missing enzymatic pathways .
- Refine Models : Incorporate kinetic parameters from experimental data (e.g., half-lives) into QSAR models .
Q. What advanced separation techniques are suitable for isolating this compound from byproducts in industrial-scale reactions?
- Methodological Answer :
- Membrane Technologies : Nanofiltration with pH-resistant membranes to separate phosphoric acid adducts .
- Ion-Exchange Chromatography : Use resins functionalized with quaternary ammonium groups to capture phosphate-containing species .
- Continuous-Flow Reactors : Optimize residence time to minimize side reactions during large-scale synthesis .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
